molecular formula C26H22N4O3 B2629589 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-17-4

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2629589
CAS No.: 1207056-17-4
M. Wt: 438.487
InChI Key: SKILLHDYANAGLH-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of 2,5-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms on the phenyl rings can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of oxadiazole to amine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, which could explain its biological activities. The oxadiazole moiety may also contribute to its mechanism by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, 2,5-dimethylphenyl group, and 1,2,4-oxadiazole moiety

Properties

CAS No.

1207056-17-4

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3

InChI Key

SKILLHDYANAGLH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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